molecular formula C17H17ClN2O4 B12678581 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide CAS No. 31522-24-4

3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide

Cat. No.: B12678581
CAS No.: 31522-24-4
M. Wt: 348.8 g/mol
InChI Key: ZBCHZFVYNMECCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group, a chloro-dimethoxyphenyl group, and an oxopropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, m-nitroaniline, is reduced to m-phenylenediamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of the Chloro-Dimethoxyphenyl Intermediate: 4-chloro-2,5-dimethoxyaniline is synthesized from 4-chloro-2,5-dimethoxybenzaldehyde through a series of reactions including reduction and amination.

    Coupling Reaction: The two intermediates are coupled using a suitable coupling reagent such as carbodiimide in the presence of a base to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropionamide moiety, converting it to an alcohol.

    Substitution: The chloro group in the chloro-dimethoxyphenyl moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.

Industry

    Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro-dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropionamide: Unique due to the presence of both aminophenyl and chloro-dimethoxyphenyl groups.

    3-(m-Aminophenyl)-N-(4-methoxyphenyl)-3-oxopropionamide: Lacks the chloro group, leading to different reactivity and binding properties.

    3-(m-Aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxypropionamide: Contains a hydroxyl group instead of a carbonyl group, affecting its chemical behavior and applications.

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

31522-24-4

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

3-(3-aminophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxopropanamide

InChI

InChI=1S/C17H17ClN2O4/c1-23-15-8-13(16(24-2)7-12(15)18)20-17(22)9-14(21)10-4-3-5-11(19)6-10/h3-8H,9,19H2,1-2H3,(H,20,22)

InChI Key

ZBCHZFVYNMECCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC(=O)C2=CC(=CC=C2)N)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.